molecular formula C14H27N3O6S B11826113 Azido-PEG5-S-methyl ethanethioate

Azido-PEG5-S-methyl ethanethioate

Cat. No.: B11826113
M. Wt: 365.45 g/mol
InChI Key: YNXNUUSSLJCBHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG5-S-methyl ethanethioate is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-S-methyl ethanethioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are valuable in various applications, including drug development and bioconjugation .

Mechanism of Action

Azido-PEG5-S-methyl ethanethioate exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG5-S-methyl ethanethioate is unique due to its optimal PEG length, which provides a balance between flexibility and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring precise molecular modifications .

Properties

Molecular Formula

C14H27N3O6S

Molecular Weight

365.45 g/mol

IUPAC Name

S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C14H27N3O6S/c1-14(18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16-17-15/h2-13H2,1H3

InChI Key

YNXNUUSSLJCBHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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